molecular formula C9H11FO2S B8492207 2-Fluoro-1-methoxy-5-methyl-3-(methylsulfinyl)benzene

2-Fluoro-1-methoxy-5-methyl-3-(methylsulfinyl)benzene

Cat. No. B8492207
M. Wt: 202.25 g/mol
InChI Key: AWALVEYKOHNINZ-UHFFFAOYSA-N
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Patent
US09238639B2

Procedure details

To a mixture of 2-fluoro-1-methoxy-5-methyl-3-(methylsulfinyl)benzene (486 mg) and CH3CN (20 mL) was added TFAA (1.02 mL) at 0° C. The mixture was stirred at 0° C. for 1 h, and concentrated in vacuo. The residue was dissolved in a mixture of MeOH (3.5 mL) and TEA (3.5 mL) at 0° C. The solution was stirred at room temperature for 1 h, and concentrated in vacuo. The residue was diluted with saturated aqueous NH4Cl, and the mixture was extracted with EtOAc. The organic layer was extracted with 1N NaOH. The aqueous layer was acidified with 1N HCl and extracted with EtOAc. The combined organic layer was washed with brine, dried over MgSO4, and concentrated in vacuo to give the title compound (214 mg).
Quantity
486 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.02 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([S:8](C)=O)=[CH:6][C:5]([CH3:11])=[CH:4][C:3]=1[O:12][CH3:13].C(OC(C(F)(F)F)=O)(C(F)(F)F)=O>CC#N>[F:1][C:2]1[C:3]([O:12][CH3:13])=[CH:4][C:5]([CH3:11])=[CH:6][C:7]=1[SH:8]

Inputs

Step One
Name
Quantity
486 mg
Type
reactant
Smiles
FC1=C(C=C(C=C1S(=O)C)C)OC
Name
Quantity
20 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
1.02 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)OC(=O)C(F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a mixture of MeOH (3.5 mL) and TEA (3.5 mL) at 0° C
STIRRING
Type
STIRRING
Details
The solution was stirred at room temperature for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with saturated aqueous NH4Cl
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with 1N NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C=C(C=C1OC)C)S
Measurements
Type Value Analysis
AMOUNT: MASS 214 mg
YIELD: CALCULATEDPERCENTYIELD 51.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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